Structural and Predicted Pharmacological Differentiation from the GSK223 Sulfonamide Analog
A close structural analog, GSK223 (CAS 899758-61-3), substitutes the butanamide moiety of the target compound with a 5-ethylthiophene-2-sulfonamide. This single change shifts the biological profile: GSK223 is reported as a quinazolinone NOD1 pathway inhibitor with selective inhibition of iE-DAP-stimulated IL-8 release, without affecting TNF receptor, TLR2, or NOD2 pathways . While quantitative Tankyrase/PARP-1 inhibition data for CAS 899980-41-7 are not publicly available, its butanamide structure aligns it more closely with the Tankyrase/PARP-1 inhibitor pharmacophore described in Merck's patent family [1]. This fundamental target divergence—NOD1 pathway (GSK223) versus Tankyrase/PARP-1 (target compound)—means the compounds are not functionally interchangeable, despite sharing the oxoquinazoline core.
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | Tankyrase/PARP-1 inhibitor (predicted by structure-activity relationship from patent class) |
| Comparator Or Baseline | GSK223 (CAS 899758-61-3): NOD1 pathway inhibitor. Selectively inhibits IL-8 release under iE-DAP stimulation. |
| Quantified Difference | Qualitative target divergence. No cross-target potency data available. |
| Conditions | Target prediction based on structural class; GSK223 data from cellular pathway assays. |
Why This Matters
For researchers studying Wnt signaling or DNA repair, procuring the Tankyrase/PARP-1 aligned butanamide (CAS 899980-41-7) is essential; the sulfonamide analog GSK223 would confound these studies by engaging an entirely different innate immunity target.
- [1] Merck Patent GmbH. Oxoquinazolinyl-butanamide derivatives. US Patent 2016/0184310 A1. Published June 30, 2016. View Source
